N-Boc-desmethoxy Gatifloxacin
Overview
Description
N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and the absence of a methoxy group in its structure. The molecular formula of this compound is C23H28FN3O5, and it has a molecular weight of 445.49 g/mol .
Mechanism of Action
- Role : These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
- Resulting Changes : By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .
- Downstream Effects : Bacterial cells cannot replicate or repair their DNA, ultimately leading to their demise .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-desmethoxy Gatifloxacin typically involves the protection of the amino group of Gatifloxacin with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Boc-desmethoxy Gatifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
N-Boc-desmethoxy Gatifloxacin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its potential use in developing new antibiotics with improved efficacy and reduced side effects.
Industry: Utilized in the production of high-purity reference materials and standards for analytical purposes
Comparison with Similar Compounds
Similar Compounds
Gatifloxacin: The parent compound, a fourth-generation fluoroquinolone antibiotic.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity
Uniqueness
N-Boc-desmethoxy Gatifloxacin is unique due to the presence of the Boc protecting group and the absence of a methoxy group. These structural modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in the field of antibiotics .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHJOJIPEYCXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675711 | |
Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089339-61-6 | |
Record name | 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.